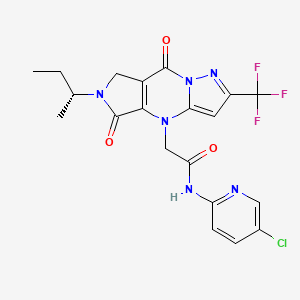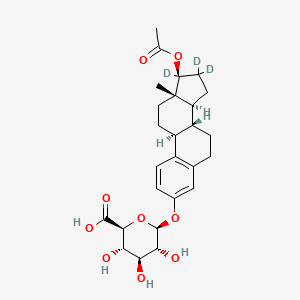
Citicoline-d9 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citicoline-d9 (sodium) is a deuterated form of citicoline, also known as cytidine diphosphate-choline. Citicoline is an endogenous compound that plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline-d9 (sodium) is used in scientific research to study the pharmacokinetics and metabolism of citicoline due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of citicoline-d9 (sodium) involves the incorporation of deuterium atoms into the citicoline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated choline with cytidine diphosphate under controlled conditions to form citicoline-d9. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of citicoline-d9 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Citicoline-d9 (sodium) undergoes various chemical reactions, including:
Hydrolysis: Citicoline-d9 can be hydrolyzed to produce deuterated choline and cytidine.
Phosphorylation: It can participate in phosphorylation reactions to form deuterated phosphatidylcholine.
Oxidation and Reduction: Citicoline-d9 can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the use of acids or bases as catalysts.
Phosphorylation: Requires the presence of ATP and specific enzymes such as CTP-phosphocholine cytidylyltransferase.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents under controlled conditions.
Major Products
The major products formed from these reactions include deuterated choline, cytidine, and deuterated phosphatidylcholine, which are important for studying the metabolic pathways and biological effects of citicoline.
Scientific Research Applications
Citicoline-d9 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the synthesis and degradation pathways of phospholipids.
Biology: Helps in studying the role of citicoline in cell membrane integrity and function.
Medicine: Investigated for its potential neuroprotective effects in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and dietary supplements aimed at enhancing cognitive function and brain health.
Mechanism of Action
Citicoline-d9 (sodium) exerts its effects by serving as a precursor for the synthesis of phosphatidylcholine, a key component of cell membranes. It enhances the production of acetylcholine, a neurotransmitter involved in cognitive function. Citicoline-d9 also promotes the repair of damaged cell membranes and supports neuronal health by increasing the levels of phospholipids and reducing oxidative stress. The molecular targets include enzymes involved in phospholipid synthesis and pathways related to neuroprotection and cognitive enhancement.
Comparison with Similar Compounds
Similar Compounds
Choline: A precursor to acetylcholine and phosphatidylcholine, similar to citicoline but without the cytidine component.
Alpha-GPC (Alpha-glycerylphosphorylcholine): Another choline-containing compound used for cognitive enhancement.
Phosphatidylcholine: A direct product of citicoline metabolism, essential for cell membrane structure.
Uniqueness
Citicoline-d9 (sodium) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Unlike other choline-containing compounds, citicoline-d9 provides both choline and cytidine, making it a more comprehensive precursor for phospholipid synthesis and offering broader neuroprotective benefits.
By understanding the synthesis, reactions, applications, and mechanisms of citicoline-d9 (sodium), researchers can better explore its potential in various scientific and medical fields.
Properties
Molecular Formula |
C14H25N4NaO11P2 |
|---|---|
Molecular Weight |
519.36 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1/i1D3,2D3,3D3; |
InChI Key |
YWAFNFGRBBBSPD-ADEBNNMHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)


![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)



![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)





